molecular formula C15H15NO2S B2607177 2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione CAS No. 710985-76-5

2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione

Cat. No.: B2607177
CAS No.: 710985-76-5
M. Wt: 273.35
InChI Key: PZVAKNPWAOKJAU-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione is a benzoxazine-based heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. The core benzoxazine structure is a privileged scaffold in organic synthesis, material science, and medicinal chemistry, known for its diverse biological properties . Replacing the oxygen atom at the 4-position of the benzoxazinone core with a sulfur atom to form a thione derivative can alter the compound's electronic properties, reactivity, and potential for hydrogen bonding, which is a strategy often employed to modulate bioactivity and physicochemical characteristics . The saturated tetrahydrobenzoxazine ring system may influence the molecule's conformational flexibility and interaction with biological targets. Researchers can leverage this compound as a key synthetic intermediate for the construction of more complex, fused nitrogen-sulfur heterocycles, which are frequently explored for their pharmacological potential . Its structure suggests possible utility as a precursor in the development of protease inhibitors, given that related 2-amino-3,1-benzoxazin-4-ones have been reported to inhibit enzymes like human leukocyte elastase . Furthermore, the 3-methoxyphenyl substituent at the 2-position provides a handle for further functionalization and may contribute to target binding, as similar aryl-substituted benzoxazine derivatives have been investigated for activities including anticancer, antibacterial, and cannabinoid receptor modulation . This compound is presented for research purposes to investigate these and other potential mechanisms of action. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-1,3-benzoxazine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c1-17-11-6-4-5-10(9-11)14-16-15(19)12-7-2-3-8-13(12)18-14/h4-6,9H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVAKNPWAOKJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=S)C3=C(O2)CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301326084
Record name 2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-1,3-benzoxazine-4-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787571
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

710985-76-5
Record name 2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-1,3-benzoxazine-4-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxyphenylamine with a suitable thioester in the presence of a base, followed by cyclization to form the benzoxazine ring. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol or a sulfide using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Scientific Research Applications

2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved often include signal transduction cascades that regulate cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

2.1.1 5,6,7,8-Tetrahydro-2-phenyl-4H-1,3-benzoxazine-4-thione This analogue replaces the 3-methoxyphenyl group with a simple phenyl ring. Comparative studies suggest that the 3-methoxy substitution enhances hydrogen-bonding capacity, which may improve binding affinity in biological systems (e.g., enzyme inhibition) .

2.1.2 4-Methyl-4H-benzo[1,4]oxazine-3-thione This compound lacks the tetrahydrofused ring and features a methyl group at position 3. The rigid, planar structure contrasts with the conformational flexibility of the tetrahydro ring in the target compound.

Substituent Position Effects

2.2.1 2-(4-Methoxyphenyl) Derivatives Compounds with 4-methoxyphenyl substituents (e.g., JWH-201 in ) exhibit distinct electronic properties due to the para-methoxy group’s resonance effects. In tyrosinase inhibition studies, 3-methoxyphenyl derivatives (e.g., 2-(3-methoxyphenyl)ethanol) showed significantly lower activity (6.7% inhibition at 4 mM) compared to 4-hydroxyphenyl analogues (42.5% inhibition), highlighting the critical role of substituent position in bioactivity .

2.2.2 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine
This benzoxathiine derivative () replaces the oxazine-thione core with a sulfur-containing benzoxathiine ring. The thiophene substituent introduces π-conjugation, altering electronic absorption spectra. The thione group in the target compound may offer greater redox versatility compared to the thioether in benzoxathiines .

Heterocyclic Analogues

2.3.1 N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
This compound () shares the 3-methoxyphenyl group but incorporates a benzothiazole core. The acetamide linkage and trifluoromethyl group enhance metabolic stability, suggesting divergent pharmacological applications compared to the benzoxazine-thione scaffold .

2.3.2 5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione
The oxadiazole-thione core () lacks the fused cyclohexane ring, resulting in a planar structure. Such compounds are often explored as kinase inhibitors, whereas benzoxazine-thiones may prioritize cyclooxygenase or tyrosinase targets due to their bulkier, flexible frameworks .

Key Data Table: Comparative Analysis

Compound Name Core Structure Substituent Key Property/Activity Reference
Target Compound Benzoxazine-thione + tetrahydro 3-Methoxyphenyl Enhanced H-bonding, moderate solubility
5,6,7,8-Tetrahydro-2-phenyl analogue Benzoxazine-thione + tetrahydro Phenyl Lower polarity, reduced bioactivity
4-Methyl-4H-benzo[1,4]oxazine-3-thione Benzoxazine-thione Methyl Planar structure, steric hindrance
2-(4-Methoxyphenyl)-1-(1-pentylindol-3-yl)-ethanone Indole-ethanone 4-Methoxyphenyl High tyrosinase inhibition (42.5%)
N-(6-Trifluoromethylbenzothiazole-2-yl)-acetamide Benzothiazole 3-Methoxyphenyl Metabolic stability, CNS applications

Research Findings and Implications

  • Synthetic Flexibility : The thione group in the target compound allows for versatile derivatization, as seen in the use of P₂S₅ for analogous syntheses .
  • Biological Activity : The 3-methoxyphenyl group’s position correlates with reduced tyrosinase inhibition compared to para-substituted analogues, suggesting tailored design for specific enzyme targets .
  • Regulatory Considerations : While 2-(3-methoxyphenyl) derivatives like Methoxetamine are regulated (), the tetrahydro-benzoxazine-thione core may offer a safer profile for drug development .

Biological Activity

2-(3-Methoxyphenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C16H17N1O1S1
  • Molecular Weight : 285.38 g/mol

The biological activity of this compound appears to be linked to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress in cellular models.
  • Anticancer Properties : Research indicates that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Effects : It has demonstrated activity against several bacterial strains, suggesting a potential role as an antimicrobial agent.

Biological Activity Data

Activity Type Observed Effects Reference
AntioxidantScavenging of free radicals
AnticancerInhibition of MCF-7 breast cancer cell proliferation
AntimicrobialActivity against Staphylococcus aureus and E. coli

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be around 30 µM. The mechanism was attributed to increased reactive oxygen species (ROS) generation leading to apoptosis.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains. It exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 50 µg/mL for both organisms. This suggests its potential as a lead compound for developing new antimicrobial agents.

Q & A

Q. What advanced techniques (X-ray crystallography, in silico SAR) elucidate structure-activity relationships?

  • Methodology :
  • X-ray Crystallography : Resolve bond lengths (C=S: ~1.65 Å) and dihedral angles.
  • SAR Modeling : Use CoMFA/CoMSIA to correlate substituents with bioactivity.
  • Case Study : Methoxy group orientation modulates π-π stacking with enzyme active sites .

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